molecular formula C7H9NO B3025236 2,3-Dimethylpyridin-4-OL CAS No. 68707-71-1

2,3-Dimethylpyridin-4-OL

Cat. No.: B3025236
CAS No.: 68707-71-1
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-OL (C₇H₉NO; molecular weight 123.15 g/mol) is a pyridine derivative featuring hydroxyl (-OH) and methyl (-CH₃) groups at positions 4, 2, and 3, respectively. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the methyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethylpyridin-4-OL involves the reaction of 2,3-dimethylpyridine with phosphorus tribromide oxide. The reaction is carried out at 130°C for 4 hours under a nitrogen atmosphere. The reaction mixture is then poured onto ice and made basic by adding aqueous sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2,3-Dimethylpyridin-4-OL with key pyridine-based analogs, focusing on molecular structure, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₇H₉NO 123.15 2-CH₃, 3-CH₃, 4-OH Hydroxyl, Methyl
Pyridin-2-ol C₅H₅NO 95.10 2-OH Hydroxyl
2,3,6-Trimethoxypyridin-4-ol C₈H₁₁NO₄ 185.18 2-OCH₃, 3-OCH₃, 6-OCH₃, 4-OH Hydroxyl, Methoxy
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₄Cl₂INO 307.92 2-Cl, 5-Cl, 6-CH₂OH, 4-I, 3-OH Hydroxyl, Halogens, Hydroxymethyl

Key Observations:

Substituent Effects on Polarity and Solubility The hydroxyl group in Pyridin-2-ol increases polarity, enhancing water solubility. In contrast, this compound’s methyl groups reduce polarity, favoring solubility in organic solvents.

Reactivity and Stability

  • Halogenated derivatives like 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol exhibit higher molecular weights and reactivity in substitution reactions due to halogens (Cl, I). In contrast, this compound’s methyl groups stabilize the pyridine ring through electron donation, possibly enhancing thermal stability.

Biological Implications

  • Lipophilicity from methyl groups in this compound may improve membrane permeability compared to polar analogs like Pyridin-2-ol , making it a candidate for drug design.
  • Chlorinated derivatives might exhibit higher toxicity due to halogen presence, whereas methoxy groups could modulate metabolic pathways.

Biological Activity

2,3-Dimethylpyridin-4-OL, a pyridine derivative characterized by two methyl groups at the 2 and 3 positions and a hydroxyl group at the 4 position, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, potential therapeutic applications, and relevant research data.

  • Molecular Formula : C₇H₉NO
  • Molecular Weight : 123.15 g/mol
  • Melting Point : Approximately 50-52 °C

The presence of the hydroxyl group enhances its reactivity and solubility, contributing to its potential biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Enzyme Interaction

Research has suggested that this compound may interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator in various biochemical pathways. This interaction is crucial for understanding its therapeutic potentials in medicinal chemistry.

Case Studies

  • Bioconversion Studies :
    • A study utilizing whole cells of Burkholderia sp. MAK1 demonstrated the compound's ability to undergo bioconversion into hydroxylated derivatives. The conversion rates were significant, indicating the compound's potential for further functionalization in synthetic biology .
  • Antimicrobial Testing :
    • In vitro tests showed that derivatives of this compound displayed varying degrees of antibacterial activity. For instance, compounds with additional functional groups exhibited enhanced activity against specific bacterial strains.

Comparison of Biological Activities

Compound NameActivity TypeObserved Effects
This compoundAntimicrobialEffective against Gram-positive bacteria
Hydroxylated DerivativesEnzyme InhibitionModulation of metabolic pathways
Methylated VariantsCytotoxicityInduced apoptosis in cancer cells

Synthesis Methods

Several methods for synthesizing this compound have been documented:

  • Conventional Organic Synthesis : Utilizing standard reactions involving pyridine derivatives.
  • Biotransformation : Employing microbial systems to achieve selective hydroxylation at specific positions on the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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